Bafilomycin A1

説明

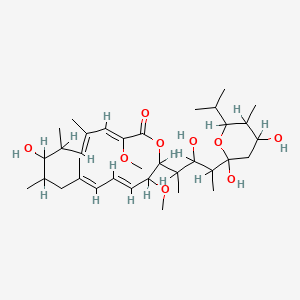

The bafilomycins refer to a category of toxic macrolide antibiotics that are derivatives of Streptomyces griseus. These compounds all appear in the same fermentation and have similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase). The most commonly utilized bafilomycin is this compound. This is a useful tool as it can prevent the re-acidification of synaptic vesicles once they have undergone exocytosis.

(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-{(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-6-isopropyl-5-methyltetrahydro-2H-pyran-2-yl]-3-hydroxypentan-2-yl}-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyloxacyclohexadeca-3,5,11,13-tetraen-2-one has been reported in Streptomyces with data available.

from Streptomyces griseus; structure given in first source

特性

IUPAC Name |

(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/b14-12+,20-13+,21-16+,29-17-/t22-,23+,24-,25-,26-,27+,28-,30-,31+,32+,33+,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHNQDDQEHDUTM-JQWOJBOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88899-55-2 | |

| Record name | Bafilomycin A1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88899-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bafilomycin A1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06733 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Bafilomycin A1: A Technical Guide for Researchers

An In-depth Examination of a Potent V-ATPase Inhibitor and its Cellular Consequences

Bafilomycin A1, a macrolide antibiotic derived from Streptomyces griseus, is a cornerstone tool in cell biology research, primarily recognized for its potent and specific inhibition of vacuolar H+-ATPase (V-ATPase).[1][2][3][4][5][6][7][8] This inhibitory action disrupts proton translocation, leading to a cascade of profound cellular effects, most notably the modulation of autophagy and the induction of apoptosis. This technical guide provides a detailed overview of the primary mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Primary Mechanism of Action: V-ATPase Inhibition

The principal molecular target of this compound is the vacuolar-type H+-ATPase (V-ATPase), a multi-subunit enzyme responsible for pumping protons across intracellular membranes.[2][9] this compound specifically binds to the c-ring of the V0 domain of the V-ATPase complex.[2][10] This interaction sterically hinders the rotation of the c-ring, which is essential for proton translocation from the cytoplasm into the lumen of various organelles.[2] The consequence of this inhibition is a rapid increase in the intra-organellar pH of acidic compartments such as lysosomes and endosomes, effectively neutralizing their acidic environment.[1][2][3][6]

Key Cellular Consequences

The disruption of the proton gradient across organellar membranes by this compound triggers two major, interconnected cellular responses: the inhibition of autophagy and the induction of apoptosis.

Inhibition of Autophagy

This compound is widely utilized as a potent inhibitor of autophagy, primarily targeting the late stages of this cellular degradation process.[1][2][6][7][8][11] The neutralization of the lysosomal pH by this compound prevents the fusion of autophagosomes with lysosomes to form autolysosomes.[2][6] Furthermore, the elevated pH inactivates the acid-dependent lysosomal hydrolases, thereby preventing the degradation of the autophagic cargo.[2][6] This blockade of the autophagic flux leads to an accumulation of autophagosomes within the cell, a hallmark that can be monitored experimentally by observing the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).

Recent evidence also suggests that this compound can impact the early stages of autophagy. At low concentrations, it has been shown to activate mTOR signaling and disrupt the formation of the Beclin 1-Vps34 complex, both of which are critical for the initiation of autophagy.[2]

Induction of Apoptosis

Beyond its effects on autophagy, this compound is a known inducer of apoptosis in a variety of cell types.[2][7][9] The apoptotic response to this compound can be either caspase-dependent or -independent.[2][7] One of the proposed mechanisms involves the disruption of the mitochondrial electrochemical gradient, leading to the release of pro-apoptotic factors such as cytochrome c.[9] In some cell types, this compound has been shown to induce apoptosis through a caspase-independent pathway involving the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[2][12] Furthermore, this compound can promote the interaction between Beclin 1 and the anti-apoptotic protein Bcl-2, which sequesters Beclin 1 from its role in autophagy and pushes the cell towards apoptosis.[2][4]

Quantitative Data

The inhibitory potency of this compound on V-ATPase and its effects on cell viability are concentration-dependent and vary across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its efficacy.

| Target/Process | Cell Line/System | IC50 Value | Reference |

| V-ATPase (H+-ATPase) | Cell-free assay | 0.44 nM | [10] |

| V-ATPase | Bovine chromaffin granules | 0.6 - 1.5 nM | |

| V-ATPase | Neurospora crassa | 400 nmol/mg | [3] |

| V-ATPase | Zea mays | 4 nmol/mg | [3] |

| V-ATPase | Bovine adrenal medulla | 50 nmol/mg | [3] |

| Acid Influx | - | 0.4 nM | [10] |

| Cell Growth | Various (fibroblasts, PC12, HeLa) | 10 - 50 nM | [4] |

| Cell Growth | BEL-7402 (Hepatocellular Carcinoma) | Varies with time (e.g., ~10-20 nM at 72h) | [4] |

| Cell Growth | HO-8910 (Ovarian Cancer) | Varies with time (e.g., ~20-40 nM at 72h) | [4] |

| Vacuolization (H. pylori-induced) | HeLa cells | 4 nM (ID50) | [10] |

Experimental Protocols

V-ATPase Activity Assay (Proton Translocation Assay)

This protocol is adapted from a method used to measure the ATP-driven proton translocation activity of purified V-ATPase.[13]

Materials:

-

Purified V-ATPase

-

Assay Buffer (e.g., 20 mM MOPS-Tris pH 7.0, 25 mM KCl, 2.5 mM MgCl2, 0.8 mM EDTA, 1 mM DTT)

-

Acridine Orange

-

ATP

-

Valinomycin

-

This compound stock solution (in DMSO)

-

Dual-wavelength spectrophotometer

Procedure:

-

Resuspend the purified V-ATPase in the assay buffer.

-

Add Acridine Orange to the cuvette containing the V-ATPase suspension. Acridine Orange is a fluorescent dye that accumulates in acidic compartments, and its fluorescence is quenched upon accumulation.

-

Equilibrate the sample in the spectrophotometer and monitor the baseline fluorescence (e.g., excitation at 492 nm, emission at 540 nm).

-

Initiate the reaction by adding ATP and valinomycin. Valinomycin is a potassium ionophore that dissipates the membrane potential, allowing for the measurement of proton pumping.

-

Monitor the decrease in fluorescence, which corresponds to the quenching of Acridine Orange as protons are pumped into the vesicles.

-

To determine the inhibitory effect of this compound, pre-incubate the V-ATPase with varying concentrations of this compound for a specified time (e.g., 10-30 minutes) before initiating the reaction with ATP and valinomycin.

-

Calculate the rate of proton pumping from the initial linear phase of the fluorescence quenching.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Western Blot for LC3-II Accumulation

This protocol outlines the detection of LC3-II by Western blot as a measure of autophagic flux inhibition by this compound.[1][6][14]

Materials:

-

Cultured cells

-

This compound stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-20% gradient gel)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: Rabbit anti-LC3B (e.g., 1:1000 dilution)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG (e.g., 1:5000 dilution)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with the desired concentration of this compound (e.g., 100 nM) for a specified time (e.g., 2-4 hours). Include an untreated control.

-

Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities for LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). An increase in the LC3-II/LC3-I ratio or the absolute amount of LC3-II in this compound-treated cells indicates an inhibition of autophagic flux.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptotic cells by flow cytometry.[2][12]

Materials:

-

Cultured cells

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time to induce apoptosis (e.g., 24-72 hours). Include an untreated control.

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Gate the cell populations to distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

Signaling Pathways and Visualizations

This compound's impact on the cell is mediated through complex signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways affected.

Caption: Primary mechanism of this compound in inhibiting autophagic flux.

Caption: Signaling pathways modulated by this compound leading to autophagy inhibition and apoptosis.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. This compound targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. interchim.fr [interchim.fr]

- 5. Quantifying autophagy using novel LC3B and p62 TR-FRET assays | PLOS One [journals.plos.org]

- 6. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. haematologica.org [haematologica.org]

- 9. Bafilomycin - Wikipedia [en.wikipedia.org]

- 10. selleckchem.com [selleckchem.com]

- 11. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular basis of V-ATPase inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. proteolysis.jp [proteolysis.jp]

Bafilomycin A1: A Technical Guide to its Discovery, Origin, and Applications

Executive Summary

Bafilomycin A1, a macrolide antibiotic first isolated from Streptomyces griseus, has emerged as a pivotal research tool in cell biology and a potential scaffold for therapeutic development. Its high specificity as an inhibitor of vacuolar-type H+-ATPase (V-ATPase) has made it indispensable for studying a range of physiological processes, including endosomal acidification, autophagy, and apoptosis. This technical guide provides an in-depth overview of the discovery, microbial origin, and key biological activities of this compound. It includes a compilation of quantitative data on its inhibitory concentrations, detailed experimental protocols for its isolation and biological characterization, and visual representations of the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this potent bioactive compound.

Introduction: Discovery and Origin of this compound

Initial Isolation from Streptomyces griseus

This compound was first discovered and isolated in 1983 from the fermentation broth of the bacterium Streptomyces griseus.[1] This discovery was part of a screening effort to identify microbial secondary metabolites with novel biological activities. Subsequent studies confirmed its structure as a 16-membered macrolide antibiotic.[1]

Other Producing Streptomyces Species

Following its initial discovery, this compound and its analogues have been isolated from various other Streptomyces species, highlighting the broad distribution of its biosynthetic gene cluster within this genus. These include:

-

Streptomyces lohii, a marine bacterium, has been identified as a producer of bafilomycins and has been genetically engineered to enhance the production of this compound.[2][3]

-

An endophytic Streptomyces sp. YIM56209, isolated from the stem of Drymaria cordata, was found to produce novel bafilomycin derivatives.[4]

-

Streptomyces species isolated from marine sediments have also been shown to produce new bafilomycin analogues with potent anti-autophagy activity.[5]

The biosynthesis of this compound is a complex process involving a type I polyketide synthase (PKS) system. The biosynthetic gene clusters have been identified and characterized in both S. griseus and S. lohii, providing opportunities for biosynthetic engineering to generate novel derivatives with improved therapeutic properties.[6][7][8]

Mechanism of Action

This compound exerts its profound biological effects primarily through the potent and specific inhibition of vacuolar H+-ATPase (V-ATPase). This action, in turn, disrupts cellular processes that are dependent on acidic intracellular compartments, leading to the modulation of autophagy and the induction of apoptosis.

Inhibition of Vacuolar H+-ATPase (V-ATPase)

V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular organelles such as lysosomes, endosomes, and vacuoles. This compound binds with high affinity to the V0 subunit of the V-ATPase complex, inhibiting its proton translocation activity.[9][10] This leads to a rapid increase in the pH of these organelles, disrupting their normal function.

Modulation of Autophagy

Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded by acidic lysosomal hydrolases. This compound is a widely used inhibitor of autophagy. It blocks the late stage of autophagy by preventing the fusion of autophagosomes with lysosomes and by inhibiting the degradative capacity of lysosomes due to the increase in lysosomal pH.[9]

Induction of Apoptosis

In addition to its effects on autophagy, this compound has been shown to induce apoptosis in various cancer cell lines. This can occur through multiple mechanisms, including caspase-dependent and caspase-independent pathways. In some cell types, the induction of apoptosis is linked to the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[1][2][6]

Quantitative Biological Activity

The biological activity of this compound is characterized by its potent inhibition of V-ATPase and its broad-spectrum antimicrobial and anticancer effects. The following tables summarize key quantitative data.

V-ATPase Inhibition

| Target Source | IC50 Value | Reference |

| Bovine Chromaffin Granules | 0.6 - 1.5 nM | [8] |

| Cell-free assay | 0.44 nM | [5] |

| Various (plant, fungal, animal) | 4 - 400 nM | [7][9] |

| Outer Mantle Epithelium | 0.17 µM | [5] |

| Acid Influx Inhibition | 0.4 nM | [5] |

| HeLa Cell Vacuolization (ID50) | 4 nM | [5] |

Antifungal Activity

| Fungal Species | MIC Value (µg/mL) | Reference |

| Cryptococcus neoformans H99 | >62.2 | [11] |

| Cryptococcus neoformans H99 (with FK506) | ≤0.06 | [11] |

Antibacterial Activity

This compound has reported activity against Gram-positive bacteria, though specific MIC values are not consistently documented in recent literature.[1]

Anticancer Activity

| Cell Line | Activity | Concentration | Reference |

| Pediatric B-cell Acute Lymphoblastic Leukemia | Inhibition and cell death | 1 nM | [1][6] |

| Diffuse Large B-cell Lymphoma | Inhibition and cell death | 5 nM | [10][12] |

| Human Pancreatic Cancer (Capan-1) | 50% inhibition of viability | 5 nM | [13] |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces lohii

This protocol is based on an efficient method for the rapid separation and enrichment of this compound.[14]

-

Fermentation: Culture a high-producing strain of Streptomyces lohii in an optimized fermentation medium.

-

Crude Extraction: After fermentation, extract the whole broth with an organic solvent such as ethyl acetate to obtain a crude extract.

-

Three-Phase Liquid-Liquid Extraction (LLE):

-

Prepare a three-phase solvent system of n-hexane-ethyl acetate-acetonitrile-water (7:3:5:5, v/v/v/v).

-

Dissolve the crude extract in this solvent system and allow the phases to separate.

-

Collect the middle phase, which will be enriched with this compound.

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

Prepare a two-phase solvent system of n-hexane-acetonitrile-water (15:8:12, v/v/v).

-

Inject the enriched middle phase from the LLE into the HSCCC system.

-

Elute and collect fractions based on the retention time of this compound.

-

-

Purity Analysis: Analyze the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC).

-

Structure Verification: Confirm the structure of the purified this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

V-ATPase Activity Assay

This protocol is adapted from a method for measuring ATP-driven proton translocation.[5]

-

Membrane Vesicle Preparation: Isolate membrane vesicles enriched with V-ATPase from the target cells or tissue.

-

Assay Buffer: Prepare an assay buffer containing a pH-sensitive dye (e.g., acridine orange) and the necessary cofactors for V-ATPase activity.

-

Reaction Initiation:

-

Add the membrane vesicles to the assay buffer in a cuvette.

-

Initiate the reaction by adding ATP.

-

-

Proton Pumping Measurement:

-

Measure the change in absorbance or fluorescence of the pH-sensitive dye over time using a spectrophotometer or fluorometer. A decrease in the signal indicates proton pumping into the vesicles.

-

-

Inhibition with this compound:

-

Perform parallel assays in the presence of varying concentrations of this compound to determine its inhibitory effect on the rate of proton pumping.

-

Calculate the IC50 value from the dose-response curve.

-

Autophagy Flux Assay

This protocol utilizes the tandem fluorescent protein mCherry-GFP-LC3 to monitor autophagy flux.

-

Cell Transfection: Transfect the cells of interest with a plasmid expressing the mCherry-GFP-LC3 fusion protein.

-

Treatment: Treat the transfected cells with the experimental compound and include a control group treated with this compound (e.g., 100 nM) as a positive control for autophagy blockade.

-

Fluorescence Microscopy:

-

Image the cells using a confocal microscope with channels for both GFP and mCherry.

-

In non-acidic autophagosomes, both GFP and mCherry will fluoresce, appearing as yellow puncta.

-

In acidic autolysosomes, the GFP fluorescence is quenched, while the mCherry fluorescence persists, appearing as red puncta.

-

-

Quantification:

-

Quantify the number of yellow and red puncta per cell in each treatment group.

-

An increase in yellow puncta upon treatment with the experimental compound, similar to the this compound control, indicates an inhibition of autophagic flux.

-

Apoptosis Assay

This protocol uses Annexin V and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.[7]

-

Cell Treatment: Treat the cells with this compound at the desired concentration and for the desired time. Include an untreated control group.

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Signaling Pathways and Experimental Workflows

This compound-Mediated Inhibition of Autophagy

Caption: this compound inhibits V-ATPase, preventing lysosomal acidification and autophagosome-lysosome fusion.

This compound-Induced Apoptotic Pathway

Caption: this compound can induce apoptosis by triggering the release of AIF from mitochondria.

Experimental Workflow for Investigating this compound's Effects

Caption: A generalized workflow for studying the cellular effects of this compound.

Conclusion

This compound, a natural product from Streptomyces, has proven to be an invaluable tool for dissecting fundamental cellular processes. Its potent and specific inhibition of V-ATPase provides a powerful means to investigate the roles of organellar acidification in health and disease. The detailed understanding of its mechanism of action, coupled with established protocols for its use, empowers researchers to explore its potential in diverse fields, from cancer biology to neurodegenerative diseases. While its inherent toxicity has limited its direct clinical applications, the structural backbone of this compound continues to serve as a promising scaffold for the development of novel therapeutics with improved safety profiles. This technical guide serves as a comprehensive resource for scientists and researchers aiming to leverage the unique properties of this compound in their work.

References

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic Antifungal Activities of this compound, Fluconazole, and the Pneumocandin MK-0991/Caspofungin Acetate (L-743,873) with Calcineurin Inhibitors FK506 and L-685,818 against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Further Characterization of Bacillus subtilis Antibiotic Biosensors and Their Use for Antibacterial Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C35H58O9 | CID 6436223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

- 12. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibiotic Stimulation of a Bacillus subtilis Migratory Response - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the role of Bafilomycin A1 as a V-ATPase inhibitor.

An In-depth Technical Guide to Bafilomycin A1: A V-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a macrolide antibiotic derived from Streptomyces griseus.[1][2][3] It is a highly specific, potent, and reversible inhibitor of the vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of various intracellular organelles in eukaryotic cells.[2][4][5] Due to its precise mechanism of action, this compound has become an indispensable tool in cell biology research, particularly for studying autophagy, endosomal trafficking, and lysosomal function.[5] This guide provides a comprehensive overview of this compound, including its mechanism of action, cellular effects, quantitative data, and key experimental protocols.

Chemical and Physical Properties

This compound is a complex macrolide with a 16-membered lactone ring structure.[1] Its key properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₃₅H₅₈O₉ | [1][3][6] |

| Molar Mass | 622.83 g/mol | [1][3][6] |

| Appearance | Crystalline solid / Yellow powder | [1][7] |

| Origin | Metabolite from Streptomyces sp. | [1][7] |

| Purity | ≥95% | [7] |

| Solubility | Soluble in DMSO and methanol (approx. 5 mg/mL). Unstable in aqueous solutions. | [7][8][9] |

| Storage | Store powder at -20°C for up to 4 years. Store in solvent at -80°C for up to 1 year. | [7][8] |

Mechanism of Action: V-ATPase Inhibition

The primary molecular target of this compound is the V-ATPase.

The V-ATPase Proton Pump

V-ATPases are large, multi-subunit enzyme complexes that pump protons across membranes, powered by ATP hydrolysis.[4] They are composed of two main domains: the peripheral V₁ domain, which hydrolyzes ATP, and the integral membrane V₀ domain, which forms the proton channel.[4] The rotation of the V₀ domain's c-ring, driven by the V₁ domain, facilitates proton translocation. This process is crucial for acidifying the lumen of organelles like lysosomes, endosomes, and vacuoles, which is essential for the function of pH-dependent enzymes, receptor-ligand dissociation, and transport processes.[4][5]

Specific Inhibition by this compound

This compound exerts its inhibitory effect by directly binding to the V₀ domain. Cryo-electron microscopy has revealed that this compound binds to the c-ring of the V₀ domain, with one molecule engaging two adjacent c subunits.[10][11][12] This binding physically obstructs the rotation of the c-ring, providing a steric hindrance that blocks its interaction with subunit a, thereby preventing proton translocation.[11][13] This action effectively halts the pump's activity, leading to a rapid increase in the luminal pH of the target organelles.[3][14]

Recent studies have also identified a secondary, independent mechanism: this compound can inhibit the ER-calcium ATPase (SERCA), which disrupts calcium homeostasis and independently contributes to the block in autophagosome-lysosome fusion.[15][16]

Caption: this compound binds the V-ATPase c-ring, blocking rotation and proton transport.

Key Cellular Effects

By inhibiting V-ATPase, this compound triggers a cascade of downstream cellular events.

Inhibition of Autophagy

This compound is most widely used as an inhibitor of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[1] It blocks the final stages of the autophagic pathway, known as autophagic flux. The mechanisms include:

-

Preventing Lysosomal Acidification : The primary effect is the neutralization of the lysosomal pH. Lysosomal hydrolases, which are responsible for degrading the contents of autophagosomes, are only active at a low pH. By raising the pH, this compound inactivates these enzymes.[1][4][14]

-

Blocking Autophagosome-Lysosome Fusion : this compound prevents the fusion of autophagosomes with lysosomes to form autolysosomes.[5][15] This effect is attributed to both its V-ATPase and SERCA inhibitory activities.[15][16]

This dual blockade leads to an accumulation of autophagosomes within the cell, a key indicator used in autophagic flux assays. At low nanomolar concentrations, this compound has also been shown to inhibit early-stage autophagy by activating mTOR and disrupting the Beclin 1-Vps34 complex.[17][18]

Caption: this compound blocks autophagy by inhibiting fusion and lysosomal acidification.

Induction of Apoptosis

In numerous cell types, particularly cancer cells, inhibition of V-ATPase by this compound can trigger apoptosis (programmed cell death).[1][5] This can occur through several pathways:

-

Mitochondrial Disruption : this compound can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[1]

-

Caspase-Independent Apoptosis : It can induce the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, triggering cell death without caspase activation.[17][18]

-

Crosstalk with Autophagy : By modulating the interaction between Beclin 1 and Bcl-2, this compound can simultaneously inhibit protective autophagy and promote apoptosis.[17]

Disruption of Endosomal Trafficking

The endocytic pathway relies on a gradually decreasing pH gradient from early endosomes to late endosomes and lysosomes. By neutralizing this gradient, this compound significantly impacts endosomal trafficking and receptor recycling.[19][20] It has been shown to slow the rate at which receptors, such as the transferrin receptor, are recycled from endosomes back to the plasma membrane.[19][20][21] This disruption can alter cellular signaling and nutrient uptake.

Quantitative Data: Potency and Efficacy

This compound is effective at very low concentrations. The half-maximal inhibitory concentration (IC₅₀) and inhibitory constant (Kᵢ) can vary depending on the cell type and experimental system.

| Parameter | Value | Context | References |

| IC₅₀ (V-ATPase) | 0.44 nM | In vitro enzyme assay | [8][9] |

| Kᵢ (V-ATPase) | 0.5 nM | N. crassa vacuolar membranes | [7] |

| Effective Conc. | 10 - 100 nM | General autophagic flux inhibition in cell culture | [7][22] |

| IC₅₀ (Cell Growth) | 1 nM | Pediatric B-cell acute lymphoblastic leukemia cells | [17][18] |

| IC₅₀ (Cell Growth) | 5 nM | Diffuse large B-cell lymphoma cells | [23] |

| IC₅₀ (Cell Viability) | 5 nM (72h) | Capan-1 human pancreatic cancer cells | [24] |

| Effective Conc. | 200 - 800 nM | Inhibition of proliferation in liver and ovarian cancer cells | [25] |

Experimental Protocols

This compound is a cornerstone reagent for several key cellular assays.

Autophagic Flux Assay by Western Blot

This protocol measures the rate of autophagy by assessing the accumulation of LC3-II, a protein marker of autophagosomes, in the presence of a lysosomal inhibitor.

Methodology:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with the experimental compound (e.g., to induce or inhibit autophagy). Include a vehicle control group.

-

This compound Addition: For the final 2-4 hours of the experimental treatment, add this compound to a final concentration of 10-100 nM to half of the wells (both control and experimental).[26] This will block the degradation of LC3-II.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer or another suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against LC3. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. Quantify the band intensity for LC3-II and the loading control.

-

Interpretation: Autophagic flux is determined by comparing the amount of LC3-II in the absence and presence of this compound. An increase in LC3-II upon this compound treatment indicates active autophagic flux. The difference between the experimental and control groups reveals the effect of the treatment on the flux.

Caption: General workflow for an autophagic flux assay using this compound and Western blot.

Lysosomal pH Measurement Assay

This protocol assesses the ability of this compound to inhibit lysosomal acidification using a fluorescent dye.

Methodology:

-

Cell Culture: Plate cells on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy or flow cytometry.

-

This compound Treatment: Treat cells with this compound (e.g., 100 nM) for a desired period (e.g., 1-2 hours). Include an untreated control. An ammonium chloride (NH₄Cl, 10 mM) treated group can be used as a positive control for lysosomal neutralization.[27]

-

Dye Loading: Add a lysosomotropic, pH-sensitive dye such as LysoTracker Red DND-99 or Acridine Orange to the culture medium and incubate according to the manufacturer's instructions (typically 30-60 minutes).

-

Washing: Gently wash the cells with fresh, pre-warmed medium or PBS to remove excess dye.

-

Imaging/Analysis:

-

Fluorescence Microscopy: Immediately visualize the cells. In control cells, lysosomes will appear as bright, punctate fluorescent structures. In this compound-treated cells, this fluorescence will be significantly diminished or diffuse, indicating an increase in lysosomal pH.

-

Flow Cytometry: Harvest the cells and analyze the fluorescent signal. A decrease in the mean fluorescence intensity in the this compound-treated sample compared to the control indicates inhibition of lysosomal acidification.

-

Conclusion

This compound is a powerful and specific inhibitor of V-ATPase, making it an invaluable tool for dissecting a wide range of cellular processes. Its ability to block lysosomal acidification and autophagic flux has cemented its role in autophagy research. Furthermore, its effects on apoptosis and endosomal trafficking have broadened its application in cancer biology, neurodegenerative disease research, and immunology. A thorough understanding of its precise molecular mechanisms, including its dual action on V-ATPase and SERCA, is critical for the accurate design and interpretation of experiments.

References

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. m.youtube.com [m.youtube.com]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. invivogen.com [invivogen.com]

- 6. This compound | C35H58O9 | CID 6436223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound | V-ATPase inhibitor | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular basis of V-ATPase inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Endosome acidification and receptor trafficking: this compound slows receptor externalization by a mechanism involving the receptor's internalization motif - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Endosome acidification and receptor trafficking: this compound slows receptor externalization by a mechanism involving the receptor's internalization motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. molbiolcell.org [molbiolcell.org]

- 22. bca-protein.com [bca-protein.com]

- 23. preprints.org [preprints.org]

- 24. This compound induces apoptosis in the human pancreatic cancer cell line Capan-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound inhibits the growth and metastatic potential of the BEL-7402 liver cancer and HO-8910 ovarian cancer cell lines and induces alterations in their microRNA expression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Autophagic flux analysis [protocols.io]

- 27. In this compound-resistant cells, this compound raised lysosomal pH and both prodigiosins and concanamycin A inhibited growth through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Autophagy: A Technical Guide to the Diverse Biological Activities of Bafilomycin A1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycin A1, a macrolide antibiotic derived from Streptomyces griseus, is widely recognized for its potent and specific inhibition of vacuolar H+-ATPase (V-ATPase), leading to the blockade of autophagic flux. However, its biological activities extend far beyond this canonical role. This in-depth technical guide explores the multifaceted effects of this compound on key cellular processes, including apoptosis, cell cycle progression, cancer cell proliferation, inflammation, and viral entry. This document provides a comprehensive overview of its non-autophagic functions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to empower researchers in leveraging this versatile compound for their scientific investigations.

Introduction

This compound's primary mechanism of action is the inhibition of V-ATPase, a proton pump essential for the acidification of intracellular organelles such as lysosomes and endosomes. By disrupting this process, this compound is a cornerstone tool for studying autophagy. However, the perturbation of V-ATPase function has wide-ranging consequences on cellular homeostasis, leading to a variety of biological effects that are independent of its role in autophagy. Understanding these activities is crucial for the accurate interpretation of experimental results and for exploring the therapeutic potential of this compound in various disease contexts.

Induction of Apoptosis

This compound has been shown to induce apoptosis in a variety of cancer cell lines through both caspase-dependent and -independent pathways.

Quantitative Data: Induction of Apoptosis

| Cell Line | Apoptotic Effect | Concentration | Reference |

| Pediatric B-ALL | Caspase-independent apoptosis | 1 nM | [1] |

| Capan-1 (Pancreatic Cancer) | IC50 for cell viability | 5 nM | [2] |

| PC12 (Pheochromocytoma) | Chromatin condensation | > NOG-inducing concentration | [3] |

| HeLa (Cervical Cancer) | Apoptosis induction | Not specified | [4] |

| DLBCL (Diffuse Large B-Cell Lymphoma) | Caspase-dependent apoptosis | 5 nM | [5] |

Experimental Protocol: Annexin V & Propidium Iodide (PI) Staining for Apoptosis

This protocol is a standard method to detect apoptosis by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Culture cells to the desired confluence and treat with this compound at the desired concentration and duration.

-

Harvest cells, including the supernatant which may contain detached apoptotic cells.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Signaling Pathway: this compound-Induced Apoptosis

Caption: this compound induces both caspase-independent and -dependent apoptosis.

Cell Cycle Arrest

This compound can arrest the cell cycle at the G0/G1 phase in several cancer cell lines, thereby inhibiting their proliferation.

Quantitative Data: Cell Cycle Arrest

| Cell Line | Effect | Concentration | Reference |

| Pediatric B-ALL (697 and Nalm-6) | G0/G1 arrest | 1 nM | [1] |

| DLBCL | G0/G1 arrest | 5 nM | [6] |

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol outlines the steps for analyzing the cell cycle distribution of a cell population using PI staining and flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A (100 µg/mL)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest approximately 1 x 10^6 cells and wash with PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing.

-

Incubate the cells at 4°C for at least 30 minutes (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

Data Interpretation: The DNA content of the cells is measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.

Logical Relationship: this compound and Cell Cycle Regulation

Caption: this compound induces G0/G1 cell cycle arrest.

Inhibition of Cancer Cell Proliferation

By inducing apoptosis and cell cycle arrest, this compound effectively inhibits the proliferation of various cancer cells.

Quantitative Data: Inhibition of Cancer Cell Proliferation

| Cell Line | IC50 | Reference |

| BEL-7402 (Hepatocellular Carcinoma) | Not specified | [7] |

| HO-8910 (Ovarian Cancer) | Not specified | [7] |

| Capan-1 (Pancreatic Cancer) | 5 nM | [2] |

| Various cell lines (fibroblasts, PC12, HeLa) | 10-50 nM | [8] |

Experimental Protocol: MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Interpretation: The absorbance is directly proportional to the number of viable, metabolically active cells. The IC50 value can be calculated from the dose-response curve.

Modulation of Inflammatory Responses

This compound has been shown to enhance the activation of the NLRP3 inflammasome, a key component of the innate immune system.

Quantitative Data: NLRP3 Inflammasome Activation

| Cell Type | Effect | Concentration | Reference |

| Human Monocytes | Exacerbated LPS-induced NLRP3 inflammasome activation | Not specified | [9] |

Experimental Protocol: Measurement of IL-1β Release (ELISA)

This protocol describes the measurement of secreted IL-1β, a key downstream effector of NLRP3 inflammasome activation, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human IL-1β ELISA Kit

-

Cell culture supernatants

-

Microplate reader

Procedure:

-

Prime human monocytes with LPS (e.g., 1 µg/mL for 4 hours).

-

Treat the primed cells with this compound.

-

Collect the cell culture supernatants.

-

Perform the IL-1β ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell culture supernatants.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Interpretation: The concentration of IL-1β in the samples is determined by comparison to a standard curve.

Signaling Pathway: this compound and NLRP3 Inflammasome

Caption: this compound enhances LPS-induced NLRP3 inflammasome activation.

Inhibition of Viral Entry

This compound can inhibit the entry of several enveloped viruses that rely on endosomal acidification for fusion and entry into the host cell.

Quantitative Data: Viral Entry Inhibition

| Virus | Cell Line | IC50/EC50 | Reference |

| SARS-CoV-2 | HeLa-ACE2 | IC50: 0.4 nM | [10] |

| SARS-CoV-2 | Vero-TMPRSS2 | IC50: 9.6 nM | [10] |

| HIV-1 | Jurkat | EC50: 3.57 nM | [8][11] |

Other Biological Activities

Induction of Reactive Oxygen Species (ROS)

This compound has been reported to increase the production of reactive oxygen species (ROS) in certain cell types.[12]

Modulation of Signaling Pathways

-

mTOR Signaling: this compound can activate mTOR signaling in pediatric B-ALL cells at a concentration of 1 nM.[1][13]

-

MAPK Signaling: It can increase the phosphorylation of ERK, JNK, and p38 in colon cancer cells.[14]

-

HIF-1α Stabilization: this compound can stabilize Hypoxia-Inducible Factor-1α (HIF-1α) in HCT116 cells under hypoxic conditions at a concentration of 0.25 µM.[15][16]

Conclusion

This compound is a powerful research tool with a diverse range of biological activities that extend well beyond its established role as an autophagy inhibitor. Its ability to induce apoptosis, cause cell cycle arrest, inhibit cancer cell proliferation, modulate inflammatory responses, and block viral entry makes it a valuable compound for studying a wide array of cellular processes and for exploring potential therapeutic applications. Researchers utilizing this compound should be cognizant of these non-autophagic effects to ensure accurate data interpretation and to fully harness the scientific potential of this versatile molecule. This guide provides a foundational resource for designing and interpreting experiments involving this compound, fostering a deeper understanding of its complex biological profile.

References

- 1. This compound targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis in the human pancreatic cancer cell line Capan-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis in PC12 cells independently of intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. preprints.org [preprints.org]

- 7. interchim.fr [interchim.fr]

- 8. researchgate.net [researchgate.net]

- 9. Bafilomycin A_1 induces apoptosis in PC12 cells independently of intracellular pH | CiNii Research [cir.nii.ac.jp]

- 10. Dual Inhibition of Vacuolar-ATPase and TMPRSS2 Is Required for Complete Blockade of SARS-CoV-2 Entry into Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Inhibits HIV-1 Infection by Disrupting Lysosomal Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of macroautophagy by this compound lowers proliferation and induces apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound activates HIF-dependent signalling in human colon cancer cells via mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Bafilomycin A1 Induction of Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycin A1 is a macrolide antibiotic derived from Streptomyces griseus that has garnered significant attention in cancer research for its potent pro-apoptotic effects.[1][2] It is a specific and potent inhibitor of vacuolar H+-ATPase (V-ATPase), a proton pump responsible for acidifying intracellular compartments such as lysosomes and endosomes.[3] By disrupting the function of V-ATPase, this compound interferes with critical cellular processes, including autophagy, ultimately leading to the induction of apoptosis in a wide range of cancer cell types. This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound-induced apoptosis in cancer cells.

Quantitative Data on this compound-Induced Apoptosis

The efficacy of this compound in inducing apoptosis varies across different cancer cell lines, with effective concentrations ranging from the nanomolar to the micromolar scale. The following tables summarize the quantitative data on the apoptotic effects of this compound in various cancer models.

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effect | Apoptosis Type | Reference |

| Pediatric B-cell Acute Lymphoblastic Leukemia (B-ALL) | Leukemia | 1 nM | 72 hours | Significant induction of apoptosis | Caspase-independent | [2][4] |

| Capan-1 | Pancreatic Cancer | 5 nM (IC50) | 72 hours | 50% inhibition of cell viability | - | [5] |

| Capan-1 | Pancreatic Cancer | >10 nM | 24 hours | DNA fragmentation | - | [5] |

| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | 5 nM | 24 - 96 hours | Significant inhibition of cell growth and induction of apoptosis | Caspase-dependent | [6] |

| BEL-7402 | Hepatocellular Carcinoma | 100 nM - 200 nM | - | Chromosome condensation, increased caspase-3 and -9 activity | Caspase-dependent | [7] |

| HO-8910 | Ovarian Cancer | 100 nM - 200 nM | - | Condensed nucleolus, vacuolar cytoplasm, increased caspase-3 and -9 activity | Caspase-dependent | [7] |

| MG63 | Osteosarcoma | 1 µM | 6 - 24 hours | Inhibition of cell proliferation (18% at 6h, 56% at 24h) | - | [8] |

| HCT116 | Colon Cancer | 10 nM | 24 hours | Postponed short-term in vitro cell re-population of senescent cells | - | [9] |

| A549 | Non-small Cell Lung Cancer | 1 µM (pretreatment) | 2 hours | Blocked oleifolioside B-induced LC3 puncta formation | - | [10][11] |

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers a complex network of signaling pathways that converge to execute apoptosis. The primary mechanism of action, V-ATPase inhibition, initiates a cascade of events including the inhibition of autophagy and the induction of cellular stress.

Autophagy Inhibition and Apoptosis

This compound is a well-established inhibitor of the late stage of autophagy, preventing the fusion of autophagosomes with lysosomes.[2] This blockage of autophagic flux is a key contributor to its pro-apoptotic effects. The accumulation of autophagosomes and the failure to clear damaged organelles and misfolded proteins can lead to cellular stress and trigger apoptosis. A critical link between autophagy inhibition and apoptosis by this compound is the modulation of the Bcl-2 family of proteins. This compound treatment has been shown to increase the formation of a complex between Beclin 1 and the anti-apoptotic protein Bcl-2.[1] This sequestration of Bcl-2 is thought to inhibit its protective function, thereby promoting apoptosis.[1]

References

- 1. This compound targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. Molecular basis of V-ATPase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Canonical and Noncanonical ER Stress-Mediated Autophagy Is a Bite the Bullet in View of Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces apoptosis in the human pancreatic cancer cell line Capan-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of macroautophagy by this compound lowers proliferation and induces apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Bafilomycin A1: A Technical Guide to its Inhibition of Autophagosome-Lysosome Fusion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bafilomycin A1 is a potent and widely utilized macrolide antibiotic that serves as a crucial tool in cell biology research, particularly in the study of autophagy. Its primary mechanism of action involves the specific inhibition of vacuolar H+-ATPase (V-ATPase), a proton pump essential for the acidification of various intracellular organelles, including lysosomes. However, its role in blocking the final stage of autophagy—the fusion of autophagosomes with lysosomes—is multifaceted and extends beyond simple V-ATPase inhibition. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound impedes autophagosome-lysosome fusion, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Dual Inhibitory Mechanism of this compound

This compound disrupts the process of autophagic flux through two independent, yet synergistic, mechanisms.[1][2] It not only prevents the acidification of lysosomes, which is critical for the activation of degradative enzymes, but it also directly interferes with the fusion machinery itself.

Inhibition of V-ATPase and Lysosomal Acidification

The canonical mechanism of this compound action is its direct and reversible inhibition of V-ATPase.[3] This multi-subunit proton pump is responsible for translocating protons into the lysosomal lumen, thereby maintaining the acidic environment (pH 4.5-5.0) necessary for the optimal activity of lysosomal hydrolases.[1][4] By binding to the V0 subunit of the V-ATPase complex, this compound blocks proton translocation, leading to an increase in lysosomal pH.[1] This elevation in pH has two major consequences for autophagy:

-

Inactivation of Lysosomal Enzymes: Lysosomal proteases, such as cathepsins, are highly dependent on an acidic environment for their catalytic activity.[5] The this compound-induced alkalinization of the lysosome renders these enzymes inactive, thus preventing the degradation of autophagic cargo even if fusion were to occur.[5][6]

-

Disruption of Fusion Machinery Function: While historically debated, evidence suggests that lysosomal acidification itself is not an absolute prerequisite for the fusion event.[1][2] Genetic depletion of V-ATPase subunits, which also raises lysosomal pH, does not always block autophagosome-lysosome fusion, indicating that this compound possesses an additional, V-ATPase-independent mechanism for inhibiting fusion.[1][2]

Inhibition of SERCA and Disruption of Calcium Homeostasis

A pivotal discovery in understanding this compound's inhibitory action on fusion is its role as an inhibitor of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2] The SERCA pump is responsible for sequestering calcium ions (Ca2+) from the cytosol into the lumen of the endoplasmic reticulum (ER), thereby maintaining low cytosolic calcium concentrations.

By inhibiting SERCA, this compound leads to a significant increase in cytosolic Ca2+ levels.[1][2] This disruption of calcium homeostasis is a key factor in the blockade of autophagosome-lysosome fusion. While the precise downstream effectors of this elevated cytosolic calcium in the context of autophagy are still under investigation, it is known that calcium signaling plays a complex and crucial role in membrane trafficking and fusion events. The sustained high levels of cytosolic calcium induced by this compound are thought to interfere with the proper functioning of the fusion machinery.[1][2]

Impact on the Molecular Machinery of Fusion

The fusion of autophagosomes with lysosomes is a tightly regulated process orchestrated by a series of proteins, including Rab GTPases and SNARE (Soluble NSF Attachment Protein Receptor) complexes. This compound's dual inhibitory actions ultimately converge to disrupt the function of these key players.

-

Rab7: This small GTPase is a master regulator of late endosomal trafficking and is essential for the maturation of autophagosomes and their fusion with lysosomes.[7][8] The proper localization and function of Rab7 are critical for tethering the two organelles together. While direct inhibition of Rab7 by this compound has not been demonstrated, the alterations in lysosomal pH and calcium signaling can indirectly impair the recruitment and activity of Rab7 and its effectors.[7]

-

SNARE Complex: The core of the fusion machinery is the trans-SNARE complex, which bridges the autophagosomal and lysosomal membranes and drives membrane fusion. This complex is typically formed by the autophagosomal SNARE Syntaxin 17 (STX17), SNAP29, and the lysosomal SNARE VAMP8.[9][10][11][12] The assembly and function of this complex are sensitive to the surrounding ionic environment. The this compound-induced changes in both proton and calcium ion concentrations are thought to create an unfavorable environment for the efficient formation and/or function of the STX17-SNAP29-VAMP8 complex, thereby physically preventing the merging of the two membranes.[9][10][11]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data related to the inhibitory effects of this compound.

| Parameter | Value | Cell Line/System | Reference |

| V-ATPase IC50 | 4 - 400 nM | Varies (plant, fungal, animal) | [13][14] |

| V-ATPase IC50 | 0.44 nM | Not specified | [15] |

| Effective Concentration for Lysosomal pH Increase | 100 nM - 1 µM | BNL CL.2 and A431 cells | [16] |

| Effective Concentration for Autophagy Inhibition | 1 nM | Pediatric B-cell acute lymphoblastic leukemia cells | [17] |

| Lysosomal pH (Control) | ~5.1 - 5.5 | A431 cells | [16] |

| Lysosomal pH (with 1 µM this compound) | ~6.3 | A431 cells | [16] |

| Protein Marker | Effect of this compound Treatment | Rationale | Typical Concentration & Duration |

| LC3-II | Accumulation | Blockade of lysosomal degradation of autophagosomes | 100 nM for 2-4 hours |

| p62/SQSTM1 | Accumulation | Inhibition of autophagic degradation of this cargo receptor | 100 nM for 2-4 hours |

Experimental Protocols

Western Blotting for Autophagic Flux (LC3-II and p62 Accumulation)

This protocol is used to quantitatively assess the impact of this compound on autophagic flux by measuring the accumulation of the autophagosome-associated protein LC3-II and the autophagy substrate p62.[18][19]

Materials:

-

Cell culture reagents

-

This compound (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells to the desired confluency. Treat cells with the experimental compounds. For the final 2-4 hours of the treatment period, add this compound (e.g., 100 nM) to a subset of the wells. Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities for LC3-II, p62, and the loading control. The accumulation of LC3-II and p62 in the presence of this compound is indicative of the autophagic flux.

Lysosomal pH Measurement using LysoSensor Dyes

This protocol allows for the measurement of lysosomal pH and its alteration by this compound.

Materials:

-

Cell culture reagents

-

This compound

-

LysoSensor dye (e.g., LysoSensor Green DND-189 or LysoSensor Yellow/Blue DND-160)

-

Live-cell imaging microscope or a fluorometric plate reader

Procedure:

-

Cell Plating and Treatment: Plate cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence microscopy or plate reader analysis. Treat cells with this compound (e.g., 100 nM) for the desired duration.

-

Dye Loading: Incubate the cells with the LysoSensor dye according to the manufacturer's instructions.

-

Imaging or Fluorometry:

-

Microscopy: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen LysoSensor dye. Acidic lysosomes will exhibit a specific fluorescence pattern (e.g., bright green for LysoSensor Green). In this compound-treated cells, this fluorescence will be diminished or altered.

-

Plate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. A decrease in the ratio of fluorescence at two different emission wavelengths (for ratiometric dyes like LysoSensor Yellow/Blue) or a decrease in overall fluorescence intensity (for single-wavelength dyes) indicates an increase in lysosomal pH.

-

Fluorescence Microscopy for Autophagosome and Lysosome Visualization

This protocol is for visualizing the colocalization of autophagosomes and lysosomes and the effect of this compound on this process.[20]

Materials:

-

Cells stably expressing a fluorescently tagged LC3 (e.g., GFP-LC3)

-

LysoTracker Red DND-99 or an antibody against a lysosomal membrane protein (e.g., LAMP1)

-

This compound

-

Fixation and permeabilization buffers (if using antibodies)

-

Confocal microscope

Procedure:

-

Cell Plating and Treatment: Plate GFP-LC3 expressing cells on glass-bottom dishes. Treat with this compound (e.g., 100 nM) for 2-4 hours to induce the accumulation of autophagosomes.

-

Lysosome Staining:

-

Live-cell imaging: Incubate the cells with LysoTracker Red for 30-60 minutes.

-

Fixed-cell imaging: Fix and permeabilize the cells, then incubate with an anti-LAMP1 primary antibody followed by a fluorescently-labeled secondary antibody.

-

-

Confocal Microscopy: Acquire images using a confocal microscope. In control cells, you may observe some yellow puncta (colocalization of GFP-LC3 and LysoTracker Red), representing autolysosomes. In this compound-treated cells, you will observe a significant increase in the number of green puncta (autophagosomes) and red puncta (lysosomes), with a marked decrease in their colocalization, indicating a block in fusion.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound's Dual Inhibition

Caption: Dual inhibitory mechanism of this compound.

Experimental Workflow for Assessing Autophagic Flux

Caption: Western blot workflow for autophagic flux.

Logical Relationship of Fusion Inhibition

Caption: Molecular consequences of this compound treatment.

Conclusion

This compound remains an indispensable tool for the study of autophagy. Its ability to inhibit autophagosome-lysosome fusion stems from a sophisticated dual mechanism involving the inhibition of both V-ATPase and SERCA. This leads to an increase in lysosomal pH and a disruption of cellular calcium homeostasis, which together create an environment that is non-conducive to the function of the essential fusion machinery, including Rab7 and the SNARE complex. A thorough understanding of these mechanisms is paramount for the accurate design and interpretation of experiments utilizing this compound to probe the intricate process of autophagy.

References

- 1. This compound disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound inhibits lysosomal, phagosomal, and plasma membrane H(+)-ATPase and induces lysosomal enzyme secretion in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. adipogen.com [adipogen.com]

- 6. Bafilomycin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Nlp promotes autophagy through facilitating the interaction of Rab7 and FYCO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Migfilin promotes autophagic flux through direct interaction with SNAP29 and Vamp8 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetylation of STX17 (syntaxin 17) controls autophagosome maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New insights regarding SNARE proteins in autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of STX17-SNAP29-VAMP8 complex formation by costunolide sensitizes ovarian cancer cells to cisplatin via the AMPK/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bca-protein.com [bca-protein.com]

- 14. apexbt.com [apexbt.com]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lysosomal flux assay protocol v1 [protocols.io]

- 19. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

Methodological & Application

Determining the Optimal Working Concentration of Bafilomycin A1 for Cell Culture: Application Notes and Protocols

Introduction

Bafilomycin A1 is a macrolide antibiotic derived from Streptomyces griseus that has become an indispensable tool in cell biology research.[1] It is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), an ATP-dependent proton pump responsible for acidifying intracellular organelles such as lysosomes and endosomes.[2][3] By inhibiting V-ATPase, this compound prevents the fusion of autophagosomes with lysosomes, a critical final step in the autophagy pathway.[4] This blockade of "autophagic flux" leads to the accumulation of autophagosomes.[5] Furthermore, disrupting lysosomal function and cellular homeostasis can trigger programmed cell death, or apoptosis.[6][7]

The effects of this compound are highly dependent on its concentration and the cell type being studied.[8][9] At low concentrations, it can be used to study the dynamics of autophagy, while at higher concentrations, it often induces cytotoxicity and apoptosis.[8][10] Therefore, empirical determination of the optimal working concentration for each specific cell line and experimental goal is critical for obtaining accurate and reproducible results.

These application notes provide a summary of effective concentrations from the literature and detailed protocols for determining the optimal this compound concentration for your specific research needs.

Application Notes: Mechanism of Action and Concentration-Dependent Effects

This compound's primary mechanism of action is the inhibition of V-ATPase, which it achieves by binding to the c-subunit of the V0 domain, thereby blocking proton translocation.[2][3] This action has two major downstream consequences:

-

Inhibition of Autophagic Flux : The fusion of autophagosomes with lysosomes requires an acidic lysosomal environment. By neutralizing the lysosomal pH, this compound effectively blocks this fusion, leading to an accumulation of the autophagosome marker LC3-II. This makes it a standard tool for measuring autophagic flux.[4][11] Interestingly, this compound can also disrupt autophagosome-lysosome fusion independently of V-ATPase inhibition by targeting the Ca-P60A/SERCA pump.[12]

-

Induction of Apoptosis : The disruption of cellular homeostasis caused by lysosomal dysfunction can trigger apoptosis.[6] In some cancer cells, this compound has been shown to induce caspase-dependent or caspase-independent apoptosis, making it a compound of interest in oncology research.[10][13]

The concentration required to elicit these effects varies significantly across different cell lines. A low concentration (e.g., 1-10 nM) might be sufficient to inhibit autophagy without causing significant cell death, while higher concentrations (e.g., 50-400 nM) are often required to induce apoptosis.[10][14][15]

Data Presentation: Reported Working Concentrations of this compound